3-Bromo-5-ethyl-3'-methoxy-1,1'-biphenyl
Description
3-Bromo-5-ethyl-3'-methoxy-1,1'-biphenyl (molecular formula: C₁₅H₁₅BrO) is a substituted biphenyl derivative featuring a bromine atom at position 3, an ethyl group at position 5 on one phenyl ring, and a methoxy group at position 3' on the adjacent phenyl ring. This compound’s structural complexity arises from the interplay of halogenated and alkoxy substituents, which influence its electronic, steric, and reactivity profiles. Biphenyl derivatives like this are critical intermediates in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals, agrochemicals, and materials science applications .
Properties
IUPAC Name |
1-bromo-3-ethyl-5-(3-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-3-11-7-13(9-14(16)8-11)12-5-4-6-15(10-12)17-2/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVSODYNIUMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes from the ethyl group.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Scientific Research Applications
3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethyl-3’-methoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. In chemical reactions, the compound’s reactivity is governed by the electronic effects of the substituents on the biphenyl core, affecting its behavior in various transformations.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Reactivity and Electronic Effects
- Halogen Reactivity : The bromine atom in 3-Bromo-5-ethyl-3'-methoxy-1,1'-biphenyl serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Compared to chloro analogs (e.g., 3-Bromo-3'-chloro-1,1'-biphenyl), bromine’s higher electronegativity and polarizability enhance its reactivity in cross-coupling reactions .
- Methoxy Group Influence : The methoxy group at 3' is electron-donating, activating the biphenyl system toward electrophilic substitution. This contrasts with 3-Bromo-4'-methoxy-1,1'-biphenyl, where the methoxy at 4' may direct reactions to different positions .
- This could reduce catalyst accessibility in coupling reactions but improve selectivity in certain transformations .
Research Findings and Case Studies
- Regioselectivity in Coupling Reactions : In a study of bromo-methoxy biphenyl isomers (4-bromo-4'-methoxy vs. 3-bromo-4'-methoxy), the position of substituents significantly influenced product distribution in palladium-catalyzed reactions, with para-methoxy derivatives showing higher yields due to reduced steric clash .
- Steric Effects : Ortho-substituted analogs (e.g., 2-Bromo-2'-methoxy-1,1'-biphenyl) require specialized catalysts (e.g., bulky phosphine ligands) to overcome steric barriers—a consideration for reactions involving the ethyl-substituted target compound .
- Electronic Modulation : Chloro-substituted analogs (e.g., 3-Bromo-3'-chloro-1,1'-biphenyl) exhibit lower reactivity in nucleophilic substitutions compared to bromo-methoxy derivatives, highlighting bromine’s superior leaving-group ability .
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